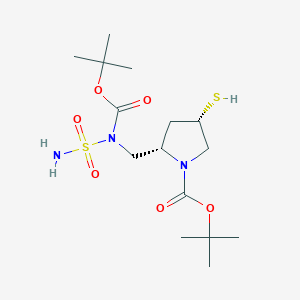
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, also known as DEIP, is a chemical compound that has been widely used in scientific research. DEIP is a pyrazine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This mechanism of action has been shown to be responsible for (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine's anxiolytic and anticonvulsant properties.
Biochemische Und Physiologische Effekte
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine is also relatively stable and easy to handle, making it suitable for use in various experimental protocols. However, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, and appropriate safety measures should be implemented.
Zukünftige Richtungen
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has shown promising results in various fields of research, and there are several future directions that could be explored. One potential direction is the development of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine-based therapeutics for various neurological disorders, including anxiety, depression, and epilepsy. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine could be used as a tool to study the role of the NMDA receptor in various physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. Further research could also explore the potential of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a neuroprotective agent in various neurodegenerative diseases.
Synthesemethoden
The synthesis of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine involves the reaction of 2,3-dihydro-1H-pyrazine with isopropyl magnesium bromide followed by the addition of diethyl oxalate. This reaction results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a white solid with a melting point of 85-87°C. Other methods of synthesis have been reported, including the reaction of 2,3-dihydro-1H-pyrazine with 2-bromo-2-methylpropane, which results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a yellow oil.
Wissenschaftliche Forschungsanwendungen
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been widely used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for various neurological disorders. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been used as a tool to study the role of the NMDA receptor in various physiological processes.
Eigenschaften
CAS-Nummer |
157505-98-1 |
|---|---|
Produktname |
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(2S)-3,6-diethoxy-2-propan-2-yl-1,2-dihydropyrazine |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
LRKIVDGZFSRYCX-JTQLQIEISA-N |
Isomerische SMILES |
CCOC1=CN=C([C@@H](N1)C(C)C)OCC |
SMILES |
CCOC1=CN=C(C(N1)C(C)C)OCC |
Kanonische SMILES |
CCOC1=CN=C(C(N1)C(C)C)OCC |
Synonyme |
Pyrazine, 3,6-diethoxy-1,2-dihydro-2-(1-methylethyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















